molecular formula C25H28F2N2O3S B12140052 N-(3-{[4-(difluoromethoxy)phenyl](4-methylpiperidin-1-yl)methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

N-(3-{[4-(difluoromethoxy)phenyl](4-methylpiperidin-1-yl)methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B12140052
M. Wt: 474.6 g/mol
InChI Key: YTYUZCPKVOCSHM-UHFFFAOYSA-N
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Description

N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a thiophene ring, and a piperidine moiety

Preparation Methods

The synthesis of N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by the introduction of the piperidine moiety. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiophene Ring: This step may involve the use of sulfur-containing reagents and cyclization reactions.

    Introduction of the Piperidine Moiety: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the intermediate compound.

    Final Coupling: The final step involves coupling the furan and thiophene rings with the piperidine moiety under specific reaction conditions, such as the use of coupling agents and catalysts.

Chemical Reactions Analysis

N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups using appropriate reagents and conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in biological studies to understand its interactions with various biological targets and pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-(difluoromethoxy)phenyl)acetamide: This compound has a similar difluoromethoxyphenyl group but lacks the complex thiophene and furan rings.

    3-[(5-difluoromethoxy-1-methyl-3-trifluoromethylpyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: This compound has a similar difluoromethoxy group and a complex ring structure but differs in the specific rings and substituents present.

The uniqueness of N-(3-{4-(difluoromethoxy)phenylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H28F2N2O3S

Molecular Weight

474.6 g/mol

IUPAC Name

N-[3-[[4-(difluoromethoxy)phenyl]-(4-methylpiperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C25H28F2N2O3S/c1-15-10-12-29(13-11-15)22(18-6-8-19(9-7-18)32-25(26)27)21-16(2)17(3)33-24(21)28-23(30)20-5-4-14-31-20/h4-9,14-15,22,25H,10-13H2,1-3H3,(H,28,30)

InChI Key

YTYUZCPKVOCSHM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(C2=CC=C(C=C2)OC(F)F)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4

Origin of Product

United States

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